molecular formula C7H13NO2 B2424954 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one CAS No. 52856-03-8

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one

Cat. No.: B2424954
CAS No.: 52856-03-8
M. Wt: 143.186
InChI Key: QULBHIBEAZTUQA-UHFFFAOYSA-N
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Description

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is a heterocyclic organic compound with the molecular formula C₇H₁₃NO₂. It is a derivative of oxazolidinone, characterized by the presence of a five-membered ring containing nitrogen and oxygen atoms. This compound is known for its stability and unique chemical properties, making it valuable in various scientific and industrial applications.

Preparation Methods

Synthetic Routes and Reaction Conditions: 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one can be synthesized through several methods. One common approach involves the cyclization of appropriate amino alcohols with carbonyl compounds under acidic or basic conditions. For instance, the reaction of 2-amino-2-methylpropanol with acetone in the presence of an acid catalyst can yield this compound.

Industrial Production Methods: In industrial settings, the production of this compound often involves optimized reaction conditions to maximize yield and purity. This may include the use of continuous flow reactors, precise temperature control, and advanced purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions: 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one undergoes various chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding oxazolidinone derivatives.

    Reduction: Reduction reactions can convert it into different amine derivatives.

    Substitution: It can participate in nucleophilic substitution reactions, where the nitrogen or oxygen atoms are replaced by other functional groups.

Common Reagents and Conditions:

    Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Reagents like alkyl halides or acyl chlorides can be employed under basic or acidic conditions.

Major Products: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxazolidinone derivatives with additional oxygen-containing functional groups, while reduction can produce various amine derivatives.

Scientific Research Applications

4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one has a wide range of applications in scientific research:

    Chemistry: It is used as a building block in the synthesis of complex organic molecules and as a chiral auxiliary in asymmetric synthesis.

    Biology: The compound is studied for its potential biological activities, including antimicrobial and antiviral properties.

    Medicine: Research is ongoing to explore its potential as a pharmaceutical intermediate and its role in drug development.

    Industry: It is utilized in the production of polymers, resins, and other industrial chemicals due to its stability and reactivity.

Mechanism of Action

The mechanism of action of 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one involves its interaction with various molecular targets and pathways. In biological systems, it may inhibit specific enzymes or interfere with cellular processes, leading to its observed biological effects. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

  • 2,2,5,5-Tetramethyl-1,3-oxazolidin-4-one
  • 4,4,5,5-Tetramethyl-1,3-oxazolidin-4-one
  • 5- (4,4,5,5-tetramethyl-1,3,2-dioxaborolan-2-yl)-benzo-1,3-dioxole

Comparison: 4,4,5,5-Tetramethyl-1,3-oxazolidin-2-one is unique due to its specific substitution pattern on the oxazolidinone ring, which imparts distinct chemical and physical properties. Compared to similar compounds, it may exhibit different reactivity, stability, and biological activity, making it suitable for specific applications where other oxazolidinone derivatives may not be as effective.

Properties

IUPAC Name

4,4,5,5-tetramethyl-1,3-oxazolidin-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H13NO2/c1-6(2)7(3,4)10-5(9)8-6/h1-4H3,(H,8,9)
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

QULBHIBEAZTUQA-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1(C(OC(=O)N1)(C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H13NO2
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

143.18 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Synthesis routes and methods

Procedure details

To tert-butyl 3-hydroxy-2,3-dimethylbutan-2-ylcarbamate (10.02 g, 46.1 mmol) in THF (300 ml) was added portion wise potassium 2-methylpropan-2-olate (7.24 g, 64.6 mmol). The reaction was stirred for five hours and quenched with HCl (1 M, 66 mL) to pH=2. The reaction mixture was then concentrated under vacuum to about one third of the volume, and diluted with water (50 mL). The aqueous layer was then extracted with DCM (3×100 mL). The combined organic was washed with brine (50 mL), dried (Na2SO4) and concentrated to give crude product as a light tan oil (6.25 g). LCMS m/z 144.1 (M+H)+, Rt 0.42 min.
Quantity
10.02 g
Type
reactant
Reaction Step One
Quantity
7.24 g
Type
reactant
Reaction Step One
Name
Quantity
300 mL
Type
solvent
Reaction Step One

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